N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide
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Overview
Description
N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide is an organic compound with the molecular formula C22H19IN2O. This compound is characterized by the presence of an iodine atom, which contributes to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide typically involves the following steps:
Formation of the Iodo Intermediate: The starting material, 4-iodo-2-methylbenzoic acid, is reacted with thionyl chloride to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)-4-methylbenzamide
- N-(2-iodo-4-methylphenyl)-4-methylbenzamide
Uniqueness
N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both carbamoyl and benzamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19IN2O2 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H19IN2O2/c1-14-4-3-5-17(12-14)22(27)24-19-9-6-16(7-10-19)21(26)25-20-11-8-18(23)13-15(20)2/h3-13H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
BKGHYOQDNGLSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C |
Origin of Product |
United States |
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